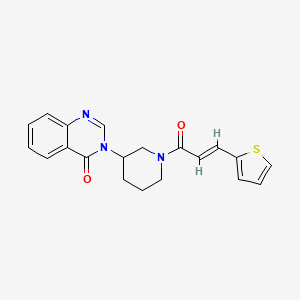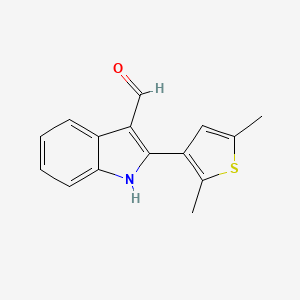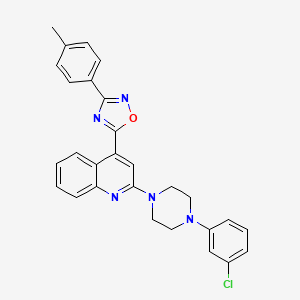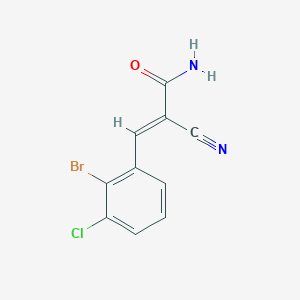![molecular formula C25H28N4O4 B2710127 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-71-6](/img/structure/B2710127.png)
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolo[1,5-a]pyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the dimethoxyphenyl and ethyl groups would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl groups could potentially increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks for Synthesis
Research highlights the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates for developing substituted pyridine derivatives and other heterocyclic compounds. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. The antimicrobial activity of these derivatives has also been evaluated, indicating potential applications in cancer therapy and antimicrobial treatments (S. Riyadh, 2011).
Phosphodiesterase Inhibitory Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones was investigated for their specific inhibitory activity on cyclic GMP phosphodiesterase (type V), displaying potential antihypertensive effects. The structural modification at certain positions on the phenyl ring was necessary for activity, highlighting the importance of structural attributes in the development of pharmacologically active compounds (B. Dumaitre, N. Dodic, 1996).
Potential Benzodiazepine Receptor Ligands
The reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines led to the synthesis of derivatives with potential as benzodiazepine receptor ligands. These compounds have been obtained through various reactions, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds that might interact with central nervous system receptors (F. Bruni et al., 1994).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives was synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds presented structure-activity relationships that could be beneficial for designing new anticancer and anti-inflammatory agents (A. Rahmouni et al., 2016).
Synthesis Techniques and Biological Evaluation
The research also extends to the synthesis techniques, like DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, and their characterization to explore their potential applications in various biological activities. Such studies contribute to the understanding of the synthetic versatility and potential utility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (M. Khashi et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-12-24(26-11-10-17-6-8-20(30-2)22(13-17)32-4)29-25(27-16)15-19(28-29)18-7-9-21(31-3)23(14-18)33-5/h6-9,12-15,26H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJJUEUWINIRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)

![[(2,5-Dichlorophenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2710049.png)
![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)








